Pim Isoform Selectivity: SMI-4a vs. Pan-Pim Inhibitors
SMI-4a demonstrates a pronounced selectivity for Pim-1 (IC₅₀ = 17–24 nM) over Pim-2 (IC₅₀ ≈ 100 nM), with no reported activity against Pim-3 . In contrast, the pan-Pim inhibitor SGI-1776 potently inhibits Pim-1 (IC₅₀ = 7 nM), Pim-2 (IC₅₀ = 363 nM), and Pim-3 (IC₅₀ = 69 nM), with additional off-target activity against Flt-3 (IC₅₀ = 44 nM) and haspin (IC₅₀ = 34 nM) [1]. Similarly, AZD1208 is a highly potent pan-Pim inhibitor (Pim-1 IC₅₀ = 0.4 nM; Pim-2 IC₅₀ = 5.0 nM; Pim-3 IC₅₀ = 1.9 nM) . When screened against a panel of ~50 kinases, SMI-4a displayed little or no activity beyond Pim-1/2, whereas SGI-1776 exhibits nanomolar potency against Flt-3 and haspin [1]. This narrower isoform selectivity makes SMI-4a a more precise tool for dissecting Pim-1-specific signaling pathways without confounding Pim-3 or Flt-3 inhibition.
| Evidence Dimension | Kinase inhibition profile (IC₅₀, nM) |
|---|---|
| Target Compound Data | Pim-1: 17–24 nM; Pim-2: 100 nM; Pim-3: not inhibited; Flt-3/haspin: no activity |
| Comparator Or Baseline | SGI-1776: Pim-1 = 7 nM, Pim-2 = 363 nM, Pim-3 = 69 nM, Flt-3 = 44 nM, haspin = 34 nM. AZD1208: Pim-1 = 0.4 nM, Pim-2 = 5.0 nM, Pim-3 = 1.9 nM |
| Quantified Difference | SMI-4a: Pim-1/Pim-2 selectivity ratio ≈ 1:4.2–5.9. SGI-1776: Pim-1/Pim-2 ratio ≈ 1:52. SMI-4a shows no Pim-3 or off-target (Flt-3, haspin) inhibition, unlike SGI-1776. |
| Conditions | In vitro kinase activity assays using recombinant Pim kinases; ATP concentrations at or near Kₘ; panel screening against 50–58 kinases |
Why This Matters
Researchers requiring Pim-1-specific inhibition without confounding Pim-3 or Flt-3/haspin activity should select SMI-4a over pan-Pim inhibitors like SGI-1776 or AZD1208.
- [1] Chen LS, Redkar S, Bearss D, Wierda WG, Gandhi V. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. 2009;114(19):4150-4157. doi:10.1182/blood-2009-03-212852 View Source
